Glutaraldehyde dioxime is an organic compound with the molecular formula and a molecular weight of 130.15 g/mol. It is characterized by the presence of two oxime functional groups derived from glutaraldehyde, a dialdehyde. The compound is known for its ability to form stable complexes with various metal ions, making it useful in various chemical applications, particularly in coordination chemistry and environmental remediation .
Glutaraldehyde dioxime can be synthesized through a two-step reaction involving glutaraldehyde and hydroxylamine hydrochloride. The first step involves the reaction of glutaraldehyde with hydroxylamine hydrochloride in aqueous conditions at temperatures ranging from 0 to 20 degrees Celsius. This reaction typically lasts for about 30 minutes. The second step involves the addition of potassium carbonate to facilitate the formation of the dioxime .
The general reaction can be summarized as follows:
Additionally, glutaraldehyde dioxime can undergo further reactions typical of oximes, such as hydrolysis or conversion back to glutaraldehyde under specific conditions, particularly in the presence of acids .
The synthesis of glutaraldehyde dioxime can be achieved through the following method:
This method is relatively straightforward and highlights the reactivity of aldehydes with hydroxylamines to form stable oximes.
Glutaraldehyde dioxime has several notable applications:
Interaction studies involving glutaraldehyde dioxime have primarily focused on its complexation with metal ions such as uranium, calcium, and magnesium. Research indicates that it forms stable complexes even in competitive environments, such as seawater conditions where other anions are present. This characteristic makes it a candidate for uranium recovery from seawater, which could potentially supplement nuclear fuel supplies .
Several compounds share structural similarities with glutaraldehyde dioxime, particularly those containing oxime or aldehyde functional groups. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Glutaraldehyde | Dialdehyde | Known for protein cross-linking properties |
| Hydroxylamine | Amino derivative | Used primarily as a reagent for synthesizing oximes |
| Glutarimide dioxime | Heterocyclic compound | Effective in complexing multivalent cations |
Uniqueness of Glutaraldehyde Dioxime: Unlike simple aldehydes or hydroxylamines, glutaraldehyde dioxime's dual oxime structure allows it to effectively chelate metal ions, enhancing its utility in environmental applications and analytical chemistry.
The synthesis of glutaraldehyde dioxime proceeds via a hydroxylamine-mediated oxime formation mechanism, where glutaraldehyde reacts with hydroxylamine hydrochloride in aqueous media. This reaction occurs in two stages: initial nucleophilic attack followed by dehydration. In the first stage, hydroxylamine ($$ \text{NH}_2\text{OH} $$) attacks the carbonyl carbon of glutaraldehyde, forming a tetrahedral intermediate known as a hemiaminal. Proton transfer and subsequent dehydration yield the oxime product.
The reaction is catalyzed by general acids, with protonation of the carbonyl oxygen facilitating nucleophilic attack. Studies on semicarbazone formation analogously highlight the role of proton transfer in stabilizing transition states during C–N bond formation. For glutaraldehyde dioxime, optimal yields (∼90%) are achieved at 0–20°C using potassium carbonate to maintain alkaline conditions, which accelerate dehydration. The reaction’s reversibility necessitates precise control over temperature and pH to favor product formation over hydrolysis.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–20°C | Minimizes side reactions |
| pH | 8.5–9.5 | Enhances dehydration |
| Catalyst | Potassium carbonate | Neutralizes HCl byproduct |
| Reaction Time | 0.5–2 hours | Balances kinetics |
Recent advances in continuous flow systems have enabled scalable production of oxime derivatives, including glutaraldehyde dioxime. A notable innovation involves Pickering-emulsion-droplet-integrated electrodes, which enhance mass transport in biphasic reactions. In such systems, emulsion droplets create localized interfacial microenvironments that improve reactant interaction while minimizing competitive side reactions. For instance, cyclohexanone oxime synthesis achieves a Faradaic efficiency of 83.8% and a production rate of 0.78 mmol·h⁻¹·cm⁻² under continuous flow conditions.
Adapting this technology to glutaraldehyde dioxime synthesis could address challenges such as prolonged reaction times and low yields in batch processes. Continuous flow reactors offer precise control over residence time and temperature, critical for managing the exothermic nature of oxime formation. Additionally, integrated electrodes facilitate in situ generation of hydroxylamine, reducing reliance on external reagents.
The formation and stability of glutaraldehyde dioxime are profoundly influenced by pH. Kinetic studies reveal that both forward (formation) and backward (hydrolysis) rate constants decrease with increasing pH. At pH 6.5, the forward rate constant ($$ k_1 $$) for hydrazone analogs is $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$, dropping to $$ 3.5 \times 10^{-6} \, \text{s}^{-1} $$ at pH 12.0. This pH sensitivity arises from the protonation state of the hydroxylamine nucleophile and the carbonyl electrophile.
Under alkaline conditions (pH > 9), glutaraldehyde undergoes Aldol condensation, forming polymeric species that reduce monomer availability for oxime synthesis. Conversely, acidic conditions (pH < 7) favor hydrolysis of the oxime back to glutaraldehyde and hydroxylamine. Thus, maintaining a pH between 8.5 and 9.5 optimizes the equilibrium between formation and stability.
| pH | $$ k_1 \, (\text{s}^{-1}) $$ | $$ k_{-1} \, (\text{s}^{-1}) $$ | $$ K_{\text{eq}} $$ |
|---|---|---|---|
| 6.5 | $$ 1.2 \times 10^{-3} $$ | $$ 4.8 \times 10^{-5} $$ | 25.0 |
| 8.5 | $$ 3.7 \times 10^{-4} $$ | $$ 2.1 \times 10^{-5} $$ | 17.6 |
| 12.0 | $$ 3.5 \times 10^{-6} $$ | $$ 1.9 \times 10^{-6} $$ | 1.8 |
Chitosan membrane stabilization through glutaraldehyde dioxime crosslinking demonstrates enhanced structural integrity compared to conventional glutaraldehyde treatments [7] [8]. The bifunctional nature of glutaraldehyde dioxime enables formation of stable covalent bonds with amino groups present in chitosan chains, resulting in improved mechanical properties and chemical resistance [8] [11].
Research investigations have demonstrated that glutaraldehyde dioxime crosslinked chitosan membranes exhibit superior swelling resistance and mechanical stability [7] [10]. The crosslinking mechanism involves reaction between the oxime groups of glutaraldehyde dioxime and the primary amino groups of chitosan, forming stable imine linkages that contribute to enhanced membrane durability [8] [27].
Comparative studies utilizing scanning electron microscopy analysis reveal that glutaraldehyde dioxime crosslinked chitosan membranes display more uniform morphological characteristics compared to uncrosslinked variants [7] [11]. The crosslinking process results in decreased crystallinity of the chitosan matrix while maintaining biocompatibility, as evidenced by cell viability studies showing minimal cytotoxic effects [7] [13].
Table 1: Chitosan Membrane Properties with Glutaraldehyde Dioxime Crosslinking
| Parameter | Uncrosslinked Chitosan | Glutaraldehyde Dioxime Crosslinked | Source |
|---|---|---|---|
| Tensile Strength (MPa) | 3.0 | 9.43 | [26] |
| Swelling Degree (%) | 30.07 | 18.06 | [7] |
| Contact Angle (degrees) | >50 | <50 | [10] |
| Cell Viability (%) | 86.87 | ≥86.87 | [1] |
The crosslinking density achieved with glutaraldehyde dioxime correlates directly with concentration, with optimal stabilization occurring at specific polymer-to-crosslinker ratios [7] [26]. Fourier transform infrared spectroscopy analysis confirms the formation of characteristic imine bonds at 1559 cm⁻¹, indicating successful crosslinking between glutaraldehyde dioxime and chitosan amino groups [11] [27].
Dextrose-based hydrogel networks utilizing glutaraldehyde dioxime as a crosslinking agent demonstrate exceptional potential for controlled drug delivery applications [14] [16]. The three-dimensional network formation occurs through crosslinking between hydroxyl groups in dextrose and the bifunctional oxime groups of glutaraldehyde dioxime, creating stable hydrogel matrices [14] [15].
Experimental investigations reveal that dextrose crosslinked with glutaraldehyde dioxime produces hydrogels with superior absorption capacity for aqueous solutions compared to ethanol-based solvents [14] [16]. The hydrogel networks exhibit preferential solubility in distilled water, with absorption potential following the order: distilled water > phosphate buffered saline > ethanol [14].
Drug release studies demonstrate that dextrose-glutaraldehyde dioxime hydrogels release approximately 55% of encapsulated pharmaceutical compounds within two hours, followed by sustained release over extended periods [14] [16]. This biphasic release pattern indicates initial burst release followed by controlled diffusion-mediated drug delivery [14] [37].
Table 2: Drug Release Characteristics of Dextrose-Glutaraldehyde Dioxime Hydrogels
| Time Point (hours) | Cumulative Drug Release (%) | Release Mechanism | Source |
|---|---|---|---|
| 2 | 55.0 | Burst release | [14] |
| 4 | 67.61 | Diffusion-controlled | [1] |
| 24 | 72.05 | Sustained release | [1] |
| 48 | >80 | Extended release | [14] |
The hydrogel network architecture influences drug release kinetics through mesh size modulation and crosslinking density variations [14] [40]. Swelling behavior of these networks responds to environmental pH changes, with enhanced swelling observed under neutral conditions compared to acidic environments [18] [40].
Mechanical characterization reveals that dextrose-glutaraldehyde dioxime hydrogels maintain structural integrity while providing sufficient porosity for drug diffusion [14] [42]. The networks demonstrate excellent biocompatibility with minimal inflammatory response, making them suitable for biomedical applications [14] [15].
Glutaraldehyde dioxime exhibits distinct crosslinking characteristics when compared to conventional dialdehyde crosslinkers such as glutaraldehyde, glyoxal, and 2,5-furandicarboxaldehyde [21] [22] [23]. The oxime functionality provides enhanced stability and reduced toxicity compared to traditional aldehyde-based crosslinking agents [21] [26].
Comparative analysis demonstrates that glutaraldehyde dioxime produces crosslinked polymer networks with superior mechanical properties compared to glutaraldehyde alone [22] [26]. The tensile strength improvements range from 200% to 350% depending on polymer type and crosslinking conditions [26] [29].
Table 3: Comparative Analysis of Dialdehyde Crosslinkers
| Crosslinker | Tensile Strength Improvement (%) | Cytotoxicity Level | Water Solubility | Source |
|---|---|---|---|---|
| Glutaraldehyde | -50 to +100 | High | Complete | [26] [22] |
| Glutaraldehyde Dioxime | +200 to +350 | Low | Limited | [26] [3] |
| 2,5-Furandicarboxaldehyde | +150 to +200 | Moderate | Poor | [21] [23] |
| Glyoxal | +100 to +150 | Moderate | Complete | [24] [26] |
Nuclear magnetic resonance spectroscopy studies reveal that glutaraldehyde dioxime forms more stable crosslinks with reduced hydrolysis susceptibility compared to conventional dialdehydes [21] [23]. The oxime bonds demonstrate enhanced resistance to acidic conditions, maintaining crosslink integrity at pH values ranging from 4.5 to 7.4 [21] [29].
Thermal analysis indicates that glutaraldehyde dioxime crosslinked polymers exhibit improved thermal stability with decomposition temperatures elevated by 15-25°C compared to glutaraldehyde crosslinked materials [26] [28]. This enhanced thermal resistance contributes to improved long-term stability of crosslinked polymer networks [25] [29].
The crosslinking efficiency of glutaraldehyde dioxime approaches that of conventional glutaraldehyde while providing reduced environmental impact due to lower volatility and improved biodegradability [21] [23]. Activity measurements demonstrate comparable enzymatic performance when used for protein immobilization applications [21] [32].
Glutaraldehyde dioxime (chemical formula C₅H₁₀N₂O₂) serves as a specialized crosslinking agent in biocatalytic system engineering, particularly in enzyme immobilization strategies utilizing amino-support matrices [1] [2]. This compound, with its molecular weight of 130.15 g/mol and Chemical Abstracts Service registry number 6635-57-0, presents unique properties that distinguish it from conventional glutaraldehyde in enzyme stabilization applications [1] [3].
The fundamental mechanism underlying glutaraldehyde dioxime applications in amino-support matrices involves the formation of stable covalent bonds between the compound's oxime functional groups and the amino residues present on both enzyme surfaces and support materials [4] [5]. The compound exhibits a density of 1.11 g/cm³ and maintains thermal stability with a boiling point of 321.7°C, providing robust operational parameters for enzyme immobilization processes [2].
Research findings demonstrate that enzyme immobilization strategies employing glutaraldehyde-activated amino supports achieve remarkable stabilization factors. Specifically, glucose oxidase immobilized through glutaraldehyde treatment on amino supports demonstrates over 400-fold stabilization compared to free enzyme preparations [4]. The treatment of enzyme molecules previously adsorbed on amino-supports with glutaraldehyde consistently yields superior stabilization compared to alternative immobilization protocols [4].
The mechanistic pathway involves initial enzyme adsorption onto amino-functionalized supports, followed by controlled glutaraldehyde treatment that creates intermolecular crosslinks while establishing enzyme-support covalent attachments [4] [5]. This dual-action mechanism ensures both enzyme stabilization through crosslinking and permanent attachment to the support matrix through amino-reactive sites [6].
Comparative studies reveal distinct performance characteristics among various immobilization approaches. Glutaraldehyde pre-activated supports demonstrate 85-92% activity retention with excellent operational stability and recyclability exceeding 10 cycles [7] [8]. In contrast, simultaneous enzyme-glutaraldehyde treatment results in 50-64% activity loss due to excessive crosslinking that compromises enzyme conformation [7].
The amino-support matrix chemistry relies on the reactivity of epsilon-amino groups from lysine residues (pKa = 10.5) under alkaline conditions, which form Schiff base linkages with aldehyde functionalities [9]. These initial imine bonds require reduction using selective reducing agents such as 2-picoline borane or sodium cyanoborohydride to generate stable secondary amine linkages [9] [10].
Specific research demonstrates that amino-functionalized cellulose films coupled with glutaraldehyde achieve extraordinary enzyme stabilization. Glucose oxidase immobilized using this approach retains 90% initial activity after one year storage at 4°C and maintains 92% activity following heat treatment at 65°C for 30 minutes [11]. These results significantly exceed performance achieved with alternative coupling reagents, where activity retention typically ranges from 40-60% under comparable conditions [11].
The support matrix selection critically influences immobilization efficiency. Amino-functionalized glass surfaces provide different stabilization profiles compared to organic amino supports [11]. Lactate oxidase demonstrates optimal stabilization when immobilized on amino-functionalized glass using cyanuric chloride coupling, while glucose oxidase performs better on amino-cellulose matrices [11].
Operational parameters significantly affect immobilization outcomes. The glutaraldehyde concentration, reaction pH, temperature, and incubation time require careful optimization for each enzyme-support combination [7] [8]. Research indicates that optimal glutaraldehyde concentrations typically range from 1-5% (v/v), with reaction temperatures between 25-40°C and pH values of 7.0-8.5 providing balanced activity retention and stabilization [7] [8].
Oxidoreductase enzymes, fundamental components in biocatalytic systems, require sophisticated thermal stability enhancement strategies to function effectively in industrial applications [12] [13]. These enzymes, including glucose oxidase, lactate oxidase, and various peroxidases, typically exhibit limited thermostability that constrains their industrial utility [13] [14].
The thermal inactivation mechanism of oxidoreductase enzymes involves multiple molecular processes. For glucose oxidase from Aspergillus niger, thermal inactivation follows first-order kinetics with an activation energy of 60.3 kcal/mol [13]. The primary mechanism involves dissociation of the flavin adenine dinucleotide cofactor from the holoenzyme at approximately 59°C, followed by unfolding and aggregation of the apoenzyme through hydrophobic interactions [13].
Immobilization-based thermal stability enhancement achieves significant improvements in oxidoreductase enzyme performance. Immobilized alpha-amylase maintains 75% activity after 45 minutes at 85°C and 82% activity following 120 minutes at 75°C, while the free enzyme becomes completely inactive under identical conditions [15]. This enhanced thermal resistance results from multipoint covalent attachment that constrains conformational changes during thermal stress [15].
The molecular basis for thermal stability enhancement involves several key mechanisms. Salt bridge formation between charged amino acid residues provides 3-5 kcal/mol stabilization energy per interaction [12]. Hydrophobic clustering contributes 2-4 kcal/mol per cluster, while disulfide bond formation yields 5-8 kcal/mol stabilization [12]. Multipoint covalent attachment achieves the highest stabilization levels, providing 10-15 kcal/mol through conformational rigidity [12].
Specific research on oxidoreductase thermal stability demonstrates that cofactor binding plays a critical role. The dissociation of flavin adenine dinucleotide from glucose oxidase represents the primary thermal inactivation pathway, with the midpoint occurring at 59°C [13]. Stabilizing agents such as potassium sulfate enhance thermal stability by strengthening hydrophobic interactions and creating more compact enzyme conformations [13].
Advanced thermal stability enhancement strategies include protein engineering approaches. Short-loop engineering in oxidoreductases involves identifying sensitive residues within loop regions connecting secondary structural elements [16]. Mutations that fill hydrophobic cavities with aromatic residues demonstrate significant thermal stability improvements, with tryptophan substitutions reducing cavity volumes and enhancing overall protein rigidity [16].
Thermodynamic analysis reveals that thermal stability enhancement involves both enthalpic and entropic contributions. The activation energy for thermal inactivation increases from 60.3 kcal/mol to 88.3 kcal/mol in the presence of stabilizing agents [13]. Simultaneously, the entropy of activation increases from 104 to 184 cal·mol⁻¹·deg⁻¹, indicating reduced conformational flexibility in the transition state [13].
Environmental factors significantly influence oxidoreductase thermal stability. Buffer composition, ionic strength, and pH substantially affect enzyme thermal resistance [17]. Chaetomium thermophilum aryl alcohol oxidase demonstrates optimal thermal stability in 50 mM sodium chloride, 50 mM Tris-HCl buffer at pH 7.0, remaining stable up to 65°C [17]. Acidic buffers significantly decrease thermal stability, highlighting the importance of optimal pH conditions [17].
The immobilization matrix composition affects thermal stability outcomes. Metal-organic frameworks provide exceptional thermal stability enhancement for oxidoreductase enzymes through their well-defined pore structures and high chemical-thermal stability [14]. These materials enable both physical confinement and chemical attachment, creating synergistic stabilization effects [14].
Quantitative analysis of thermal stability factors reveals that multipoint attachment provides the most significant enhancement, with temperature coefficients ranging from 0.01-0.03°C⁻¹ compared to 0.02-0.05°C⁻¹ for single-point attachments [18]. Half-life enhancement factors reach 10-100 fold for multipoint systems versus 2-5 fold for single-point attachments [18].
The thermodynamics of multipoint covalent attachment represent a fundamental aspect of enzyme immobilization that directly influences biocatalyst performance and stability [18] [19]. This approach involves the formation of multiple covalent bonds between enzyme molecules and support matrices, creating rigid enzyme-support conjugates with enhanced thermal and operational stability [20] [18].
The binding energy per attachment point in multipoint covalent systems ranges from 8-15 kcal/mol, significantly exceeding the 2-4 kcal/mol observed in single-point attachments [18]. This energy enhancement results from cooperative binding effects where multiple simultaneous interactions create synergistic stabilization [19]. The optimal binding energy range of 10-12 kcal/mol per attachment point provides maximum stabilization while maintaining sufficient enzyme flexibility for catalytic function [18].
Thermodynamic analysis reveals that multipoint covalent attachment substantially increases the activation energy for enzyme inactivation by 50-80%, compared to 15-25% increases observed with single-point attachments [18]. This dramatic enhancement reflects the energy required to disrupt multiple simultaneous covalent bonds during thermal denaturation processes [19].
The entropy change associated with multipoint covalent attachment ranges from -40 to -80 cal/mol·K, indicating significant reduction in conformational flexibility [18]. This entropic penalty is compensated by favorable enthalpic contributions of -12 to -25 kcal/mol, resulting in overall thermodynamically favorable binding [18]. The optimal entropy change of -50 to -60 cal/mol·K represents the balance between stabilization and retention of catalytic activity [18].
Experimental studies using single-molecule Förster Resonance Energy Transfer imaging demonstrate that multipoint covalent immobilization reduces enzyme structural dynamics by an order of magnitude [19]. Lipase immobilized through multipoint attachment exhibits 10-fold decreased rates of both enzyme unfolding and refolding, accompanied by reduced intrinsic fluctuations in both folded and unfolded states [19].
The mechanism underlying multipoint covalent attachment involves sequential bond formation. Initial enzyme adsorption occurs through hydrophobic interactions at high ionic strength, followed by intermolecular covalent reaction between enzyme amino groups and support-activated functionalities [18]. Subsequent incubation at alkaline pH promotes additional multipoint attachments through enhanced amino group reactivity [18].
Glyoxyl-activated supports provide optimal platforms for multipoint covalent attachment due to their high density of reactive groups and geometric compatibility with enzyme surfaces [20]. These supports accommodate 40-80 glyoxyl residues per immobilized enzyme molecule, enabling extensive multipoint attachment networks [20]. The relative distances among enzyme attachment points remain invariable during conformational changes, providing exceptional stabilization against thermal and chemical denaturation [20].
The thermodynamic stability of multipoint covalent attachment depends on the support matrix characteristics. Epoxy-activated supports demonstrate excellent performance when properly utilized through sequential hydrophobic adsorption, covalent reaction, alkaline incubation for additional attachments, and final hydrophilization to reduce unfavorable hydrophobic interactions [18]. This protocol achieves significant stability increases compared to conventional immobilization approaches [18].
Kinetic analysis reveals that multipoint covalent attachment creates a trade-off between stability and catalytic activity [19]. As thermal stability increases, indicated by elevated temperature optima for enzyme activity, specific activity correspondingly decreases [19]. This relationship results from reduced essential motions in the folded state required for catalytic turnover [19].
The temperature coefficient for multipoint covalently attached enzymes ranges from 0.01-0.03°C⁻¹, compared to 0.02-0.05°C⁻¹ for single-point attachments [18]. This reduced temperature sensitivity reflects enhanced thermal stability through constrained conformational mobility [18]. Half-life enhancement factors reach 10-100 fold for optimized multipoint systems, with the optimal range of 50-80 fold providing practical benefits for industrial applications [18].
Computational modeling of binding energies in enzyme-support complexes utilizes density functional theory calculations incorporating electrostatic and solvation models [21] [22]. These calculations reveal that exchange, repulsion, and electrostatic interactions represent the most significant factors for binding stability [21]. The desolvation energy varies dramatically between different binding configurations, ranging from 4.2 to 92.3 kcal/mol depending on the specific enzyme-support interface [21].